An In-Depth Technical Guide to 5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451393-27-3)
An In-Depth Technical Guide to 5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS No. 1451393-27-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chloro-2-fluorophenylboronic acid is a polysubstituted arylboronic acid that has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery.[1][2][3][4] Its unique trifunctionalized aromatic ring, featuring bromine, chlorine, and fluorine atoms, offers a versatile platform for the strategic construction of complex molecular architectures.[5] The presence of these halogens provides multiple, distinct handles for sequential cross-coupling reactions, while the fluorine atom can impart desirable physicochemical properties, such as enhanced metabolic stability and binding affinity, to the target molecules. This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of this important synthetic intermediate.
Physicochemical Properties
5-Bromo-3-chloro-2-fluorophenylboronic acid is typically a solid at room temperature.[6][7] While a specific melting point is not widely reported, its physical state is consistent with other substituted phenylboronic acids. A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1451393-27-3 | [6][8][9][10] |
| Molecular Formula | C₆H₄BBrClFO₂ | [6][7] |
| Molecular Weight | 253.26 g/mol | [6] |
| Appearance | Solid | [6][7] |
| Purity | Typically ≥95% | [6][7] |
| Storage | 2-8°C, under inert atmosphere | [7] |
Synthesis
A plausible and commonly employed route for the synthesis of substituted phenylboronic acids involves the lithiation of a corresponding aryl halide followed by quenching with a trialkyl borate.[11][12][13] For 5-Bromo-3-chloro-2-fluorophenylboronic acid, a likely precursor would be 1-bromo-3-chloro-2,5-difluorobenzene. The synthesis would proceed via a directed ortho-metalation, where a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), selectively abstracts a proton ortho to one of the fluorine atoms. Subsequent reaction with a borate ester, like triisopropyl borate, followed by acidic workup, would yield the desired boronic acid.
A representative, albeit for a structurally related compound, protocol is as follows:
Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid[11]
-
A solution of the appropriate aryl halide in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong lithium base (e.g., n-butyllithium in hexanes) is added dropwise to the cooled solution, and the reaction mixture is stirred for a period to allow for the formation of the aryllithium species.
-
A trialkyl borate (e.g., triisopropyl borate) is then added to the reaction mixture, and stirring is continued at low temperature before allowing the mixture to warm to room temperature.
-
The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid).
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Organic Synthesis
The primary utility of 5-Bromo-3-chloro-2-fluorophenylboronic acid lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][14] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The presence of three distinct halogen atoms on the phenyl ring of this boronic acid allows for selective and sequential cross-coupling reactions. The reactivity of aryl halides in Suzuki-Miyaura couplings generally follows the trend I > Br > Cl. This differential reactivity can be exploited to first couple at the bromine position under milder conditions, leaving the chlorine atom intact for a subsequent, more forcing, coupling reaction. The fluorine atom is generally unreactive in these transformations and serves to modulate the electronic properties of the molecule.
Suzuki-Miyaura Coupling
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[14]
The electron-withdrawing nature of the fluorine and chlorine atoms in 5-Chloro-2-Fluorophenylboronic acid enhances its reactivity in the Suzuki-Miyaura catalytic cycle.[5] This makes it a valuable reagent for coupling with a wide range of aryl and heteroaryl halides.
Applications in Medicinal Chemistry
Boronic acids are integral to the synthesis of numerous biologically active molecules.[1][2][3][4][15] The ability to introduce the 5-bromo-3-chloro-2-fluorophenyl moiety into a target molecule can be particularly advantageous in drug discovery for several reasons:
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.
-
Vector for Further Functionalization: The remaining halogen atoms (particularly the bromine) serve as points for further diversification of the molecular scaffold, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Bioisosteric Replacement: The boronic acid group itself can act as a bioisostere for other functional groups, such as carboxylic acids, and can form reversible covalent bonds with active site serine or threonine residues in certain enzymes.
Characterization and Analytical Techniques
The characterization of 5-Bromo-3-chloro-2-fluorophenylboronic acid and its reaction products typically involves a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming the structure of the molecule. The ¹⁹F NMR spectrum is particularly useful for verifying the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H and B-O bonds of the boronic acid moiety.
-
Elemental Analysis: Provides the percentage composition of each element in the compound, which is a crucial measure of purity.
Safety, Handling, and Disposal
As with all laboratory chemicals, 5-Bromo-3-chloro-2-fluorophenylboronic acid should be handled with appropriate safety precautions.[16][17][18][19]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[19]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[19]
-
Hygroscopicity: Phenylboronic acids can be hygroscopic and should be stored in a tightly sealed container in a dry environment, often under an inert atmosphere.[16]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[16]
Disposal
-
Waste Categorization: Organoboron compounds should be treated as hazardous chemical waste.
-
Disposal Route: Dispose of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[20][21] Waste should be collected in clearly labeled, sealed containers for disposal by a licensed chemical waste management company.
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